molecular formula C15H21ClN2O2 B15125532 D-Tryptophan1,1-DimethylethylEsterHydrochloride

D-Tryptophan1,1-DimethylethylEsterHydrochloride

Cat. No.: B15125532
M. Wt: 296.79 g/mol
InChI Key: MEBSYCWJZVVILK-UHFFFAOYSA-N
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Description

The compound D-Tryptophan 1,1-Dimethylethyl Ester Hydrochloride (alternatively referred to as D-Tryptophan methyl ester hydrochloride in some sources) is a chiral tryptophan derivative. While the exact nomenclature may vary, its core structure consists of a tryptophan backbone esterified with a methyl or tert-butyl group and stabilized as a hydrochloride salt. Key properties derived from the evidence include:

  • Molecular formula: C₁₂H₁₅ClN₂O₂ .
  • Average mass: 254.714 g/mol .
  • Stereochemistry: Contains one defined stereocenter (D-configuration) .
  • Physical state: Likely a crystalline solid, inferred from similar compounds like DL-α-Methyltryptophan methyl ester hydrochloride .

This compound is used in pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules, such as tachykinin antagonists . Its stereochemistry and ester group influence solubility, stability, and receptor binding efficacy.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H

InChI Key

MEBSYCWJZVVILK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan1,1-DimethylethylEsterHydrochloride typically involves the esterification of D-Tryptophan with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan1,1-DimethylethylEsterHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Tryptophan1,1-DimethylethylEsterHydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

L-Tryptophan Methyl Ester Hydrochloride

  • Structure : L-isomer of tryptophan methyl ester hydrochloride.

DL-α-Methyltryptophan Methyl Ester Hydrochloride

  • Structure : Racemic mixture (D/L isomers) with an additional methyl group at the alpha position of tryptophan.
  • Applications: Explicitly noted as a tachykinin antagonist, indicating therapeutic relevance in neurological or inflammatory disorders . Hazard profile: Classified as corrosive (Hazard Code C), requiring stringent handling protocols .

Other Ester Derivatives (e.g., Ethyl, Tert-Butyl)

While specific data on tert-butyl esters are absent in the evidence, methyl and ethyl esters generally differ in:

  • Lipophilicity : Larger ester groups (e.g., tert-butyl) may enhance membrane permeability but reduce aqueous solubility.
  • Stability : Methyl esters are more prone to hydrolysis than bulkier esters, affecting shelf life and metabolic pathways.

Data Table: Comparative Analysis

Compound Name Molecular Formula Average Mass (g/mol) Stereochemistry Key Applications Hazard Profile Reference
D-Tryptophan Methyl Ester Hydrochloride C₁₂H₁₅ClN₂O₂ 254.714 D-configuration Pharmaceutical intermediate Not specified
L-Tryptophan Methyl Ester Hydrochloride C₁₂H₁₅ClN₂O₂ 254.714 L-configuration Peptide synthesis Not specified
DL-α-Methyltryptophan Methyl Ester HCl C₁₃H₁₇ClN₂O₂ ~268.75 (estimated) Racemic mixture Tachykinin antagonist Corrosive (Code C)

Research Findings and Implications

  • Stereochemical Impact : The D-isomer may exhibit reduced binding affinity to mammalian receptors compared to the L-form, limiting its direct therapeutic use but making it valuable for probing chiral selectivity in drug design .
  • Ester Group Dynamics : Methyl esters balance solubility and metabolic stability, whereas bulkier esters (e.g., tert-butyl) could optimize drug delivery but require further study .
  • Safety Considerations : DL-α-Methyltryptophan derivatives’ corrosivity underscores the need for controlled synthesis and handling environments .

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